tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate
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Overview
Description
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate is an organic compound that features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-(aminooxy)-3-methylbutanoate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester .
Another method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This metal-free condition allows for the smooth progression of Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters often utilizes flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Primary alcohols are the major products formed from the oxidation of the tert-butyl group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(aminooxy)-3-methylbutanoate involves its reactivity as a tert-butyl ester. The tert-butyl group can form carbocations and isobutene after elimination under certain conditions, which can then participate in further chemical reactions . The aminooxy group can act as a nucleophile, participating in substitution reactions.
Comparison with Similar Compounds
tert-Butyl (S)-2-(aminooxy)-3-methylbutanoate can be compared with other tert-butyl esters and aminooxy compounds:
tert-Butyl esters: Similar compounds include tert-butyl acetate and tert-butyl benzoate, which also feature the tert-butyl ester group and exhibit similar reactivity.
Aminooxy compounds: Compounds such as aminooxyacetic acid and aminooxyethanol share the aminooxy functional group and can undergo similar substitution reactions.
The uniqueness of this compound lies in the combination of the tert-butyl ester and aminooxy groups, which provide distinct reactivity and steric properties.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1 |
InChI Key |
SUNJKJWWNNMWSL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)ON |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
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